3,4-Dimethoxy-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
3,4-Dimethoxy-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound with the molecular formula C20H18N2O3 This compound is known for its unique structure, which includes a naphthylmethylene group and a hydrazino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of 3,4-dimethoxybenzoyl chloride with 1-naphthylmethylenehydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
3,4-Dimethoxy-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used, but it often involves modulation of signaling pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-N’-(1-naphthylmethylene)benzohydrazide: Shares a similar structure but lacks the oxoethyl group.
3,4-Dimethoxy-N-(2-naphthyl)benzamide: Similar but with a different substitution pattern on the naphthyl group.
Uniqueness
What sets 3,4-Dimethoxy-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
339005-10-6 |
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Molecular Formula |
C22H21N3O4 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C22H21N3O4/c1-28-19-11-10-16(12-20(19)29-2)22(27)23-14-21(26)25-24-13-17-8-5-7-15-6-3-4-9-18(15)17/h3-13H,14H2,1-2H3,(H,23,27)(H,25,26)/b24-13+ |
InChI Key |
SJANCHKWCSVRDL-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
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